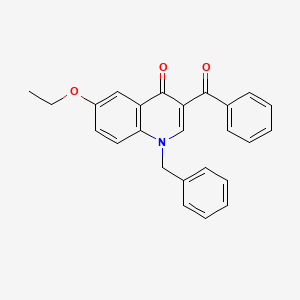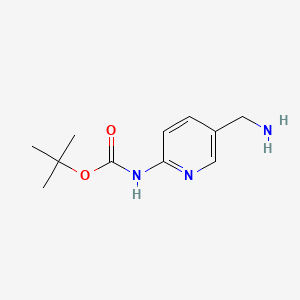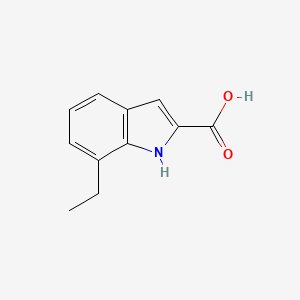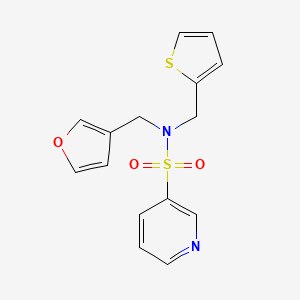
3-Benzoyl-1-benzyl-6-ethoxy-1,4-dihydroquinolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 4-hydroxy-2-quinolones, which are structurally similar to the compound , has been extensively studied. The easiest method for the synthesis of 4-hydroxy-2(1H)-quinolones was previously considered to be the reaction of anilines using malonic acid equivalents . Other more specialized methods include the reaction of anthranilic acid derivatives .Molecular Structure Analysis
Quinolin-2,4-dione, a related compound, displays different tautomeric forms between the carbonyl groups, CH 2 -3 and NH of the quinoline moiety . X-ray structure analyses of numerous compounds of that class have shown that the structure of 1B is the most common form .Chemical Reactions Analysis
Reactions at the benzylic position are very important for synthesis problems. For example, free radical bromination, nucleophilic substitution, and oxidation are some of the reactions that can occur at the benzylic position .Applications De Recherche Scientifique
Synthesis and Characterization
New Routes to Fused Isoquinolines : This research explores the synthesis of fused isoquinolines through various chemical reactions, providing insights into the structural and synthetic versatility of compounds related to 3-Benzoyl-1-benzyl-6-ethoxy-1,4-dihydroquinolin-4-one. The study discusses the regioselective 1,3-dipolar cycloaddition and other reactions leading to the formation of benzo[a]quinolizin-4-ones and benzo[a]quinolizin-4-imines, showcasing the potential for creating complex heterocyclic structures (Awad et al., 2002).
Rhodium-Catalyzed Relay Carbenoid Functionalization : This paper presents a method for the annulation of ethyl benzimidates and α-aroyl sulfur ylides using rhodium catalysis, producing pyrano[4,3,2-ij]isoquinoline derivatives. This approach highlights the dual ortho-C-H functionalization and cyclization, offering a pathway to synthesize complex heteroarenes with potential applications in optoelectronics (Wu et al., 2018).
Optical and Electronic Properties
Nonlinear Optical Properties : The study on 2-[(E)-2-(4-ethoxyphenyl)ethenyl]-1-methylquinolinium derivatives reveals their potential for optical limiting applications, indicating the relevance of quinoline derivatives in the development of materials for photonic and optoelectronic technologies (Ruanwas et al., 2010).
Anticancer Potential
Synthesis of Substituted Tetrahydroisoquinolines as Anticancer Agents : This research demonstrates the anticancer potential of tetrahydroisoquinoline derivatives, emphasizing the importance of the 1,2,3,4-tetrahydroisoquinoline moiety in the design of novel pharmaceutical agents with cytotoxic properties against breast cancer cell lines (Redda et al., 2010).
Eco-friendly Synthesis Approaches
Novel Synthesis of Quinolin-2(1H)-one Derivatives : Highlighting an eco-friendly synthesis protocol, this study showcases the formation of quinolin-2(1H)-one derivatives via a one-pot C–C and C–N bond-forming strategy. This approach emphasizes the importance of green chemistry principles in the synthesis of heterocyclic compounds (Yadav et al., 2020).
Orientations Futures
The interesting pharmaceutical and biological activities of 4-hydroxy-2-quinolones make them valuable in drug research and development . Hence, many publications have recently dealt with their synthetic analogous and the synthesis of their heteroannelated derivatives . This suggests that there could be future research directions in the synthesis and application of related compounds, including 3-Benzoyl-1-benzyl-6-ethoxy-1,4-dihydroquinolin-4-one.
Propriétés
IUPAC Name |
3-benzoyl-1-benzyl-6-ethoxyquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO3/c1-2-29-20-13-14-23-21(15-20)25(28)22(24(27)19-11-7-4-8-12-19)17-26(23)16-18-9-5-3-6-10-18/h3-15,17H,2,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZFAXJYQTMTBSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=CC=C3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-(dimethylamino)phenyl)-5-(4-fluorophenyl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2878089.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclohexanecarboxamide](/img/structure/B2878093.png)
![N-butyl-2-[4-(3,4-difluoroanilino)quinazolin-2-yl]sulfanyl-N-methylacetamide](/img/structure/B2878094.png)
![2-[1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B2878095.png)
![N-(2-(6-((2,4-dichlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzenesulfonamide](/img/structure/B2878098.png)

![2-[(2-Amino-5-phenyl-3-thienyl)carbonylamino]acetic acid](/img/structure/B2878101.png)
![Allyl 2-(isobutylthio)-7-methyl-4-oxo-5-(pyridin-4-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2878102.png)

![2-[(4-fluorophenyl)methylsulfanyl]-3-methyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2878104.png)


![[4-(1,1-Difluoroethyl)oxan-4-yl]methanesulfonyl chloride](/img/structure/B2878111.png)